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Compound of Interest

Compound Name: 5-Methoxy-7-azaindole

Cat. No.: B070128 Get Quote

For researchers, scientists, and professionals in drug development, understanding the three-

dimensional structure of molecular scaffolds is paramount for rational drug design. This guide

offers a comparative overview of the X-ray crystallography of 7-azaindole derivatives, focusing

on two key examples: 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole. While crystallographic

data for 5-Methoxy-7-azaindole derivatives are not readily available in public databases, the

analysis of these closely related structures provides valuable insights into the geometric and

crystal packing features of the 7-azaindole core.

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a

bioisostere for the natural indole ring.[1] Its derivatives are integral to numerous FDA-approved

drugs and clinical candidates, particularly as kinase inhibitors.[1] X-ray crystallography provides

definitive information on the molecular geometry, conformation, and intermolecular interactions

that govern the solid-state properties of these compounds, which in turn influence their

solubility, stability, and bioavailability.

Comparative Crystallographic Data
The following table summarizes the crystallographic data for 1-Acetyl-7-azaindole and 5-

Bromo-7-azaindole, offering a direct comparison of their key structural parameters.
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Parameter 1-Acetyl-7-azaindole 5-Bromo-7-azaindole

Chemical Formula C₉H₈N₂O C₇H₅BrN₂

Molecular Weight 160.17 g/mol 197.03 g/mol

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁/c

a (Å) 5.891(2) 10.123(2)

b (Å) 10.345(3) 9.897(2)

c (Å) 12.567(4) 14.872(3)

α (°) 90 90

β (°) 90 109.43(3)

γ (°) 90 90

Volume (Å³) 765.8(4) 1404.9(5)

Z 4 8

Calculated Density (g/cm³) 1.389 1.867

R-factor (%) 4.9 4.6

Data for 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole are compiled from publicly available

crystallographic information.[1]

Discussion of Structural Differences and the
Influence of a 5-Methoxy Group
The comparison between 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole reveals significant

differences in their crystal packing, as evidenced by their distinct crystal systems and space

groups. The smaller, more planar 5-Bromo-7-azaindole packs more densely than the 1-Acetyl

derivative, which has a rotatable acetyl group. A key feature of 5-Bromo-7-azaindole's crystal

structure is the formation of dimers through dual N-H···N hydrogen bonds.[1]
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While experimental data for 5-Methoxy-7-azaindole is unavailable, we can hypothesize its

structural characteristics. The methoxy group at the 5-position would introduce a new hydrogen

bond acceptor and could influence the electronic properties and planarity of the ring system.

This could lead to different crystal packing arrangements compared to the bromo- and acetyl-

derivatives, potentially impacting its physical properties.

Experimental Protocols
The following is a generalized protocol for the X-ray crystallography of small organic molecules

like 7-azaindole derivatives.

Synthesis and Crystallization
Synthesis: 1-Acetyl-7-azaindole can be synthesized via the N-acetylation of 7-azaindole

using acetic anhydride.[2] 5-Bromo-7-azaindole can be prepared through various synthetic

routes, often involving the bromination of the 7-azaindole core.

Purification: The synthesized compound is purified to a high degree (typically >98%) using

techniques such as column chromatography or recrystallization.

Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method is

slow evaporation of a saturated solution of the compound in an appropriate solvent or

solvent mixture. Vapor diffusion techniques, where a precipitant is slowly introduced into the

solution, can also be employed. For azaindole derivatives, solvents like ethanol, methanol, or

mixtures with less polar solvents like hexane are often used.

X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (around 100 K) to

minimize thermal motion and radiation damage. X-ray diffraction data are collected using a

diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation)

and a detector. The crystal is rotated, and a series of diffraction images are recorded at

different orientations.
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Data Processing: The collected images are processed to determine the unit cell parameters,

space group, and the intensities of the diffraction spots.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data to improve the fit and determine the final, accurate

molecular structure.

Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the

molecular structures of the compared 7-azaindole derivatives.
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Experimental Workflow for X-ray Crystallography
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A flowchart illustrating the major steps in an X-ray crystallography experiment.
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Molecular Structures of 7-Azaindole Derivatives

1-Acetyl-7-azaindole

5-Bromo-7-azaindole

acetyl

bromo
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Comparison of the 2D structures of 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azaindole synthesis [organic-chemistry.org]

2. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 7-Azaindole
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070128#x-ray-crystallography-of-5-methoxy-7-
azaindole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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